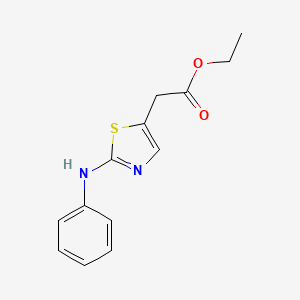

Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate

CAS No.: 948287-40-9

Cat. No.: VC8331478

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948287-40-9 |

|---|---|

| Molecular Formula | C13H14N2O2S |

| Molecular Weight | 262.33 g/mol |

| IUPAC Name | ethyl 2-(2-anilino-1,3-thiazol-5-yl)acetate |

| Standard InChI | InChI=1S/C13H14N2O2S/c1-2-17-12(16)8-11-9-14-13(18-11)15-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) |

| Standard InChI Key | DBVVXKKNIHHGML-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=CN=C(S1)NC2=CC=CC=C2 |

| Canonical SMILES | CCOC(=O)CC1=CN=C(S1)NC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The phenylamino group at C2 and the ethyl acetate substituent at C5 create a unique electronic environment that influences its reactivity and binding affinity. The IUPAC name is ethyl 2-(2-anilino-1,3-thiazol-5-yl)acetate, and its structure is validated by spectral data (e.g., NMR, NMR) and high-resolution mass spectrometry .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 262.33 g/mol | |

| CAS Number | 948287-40-9 | |

| LogP | 3.07 (predicted) | |

| Topological Polar Surface Area | 79.5 Ų |

Biological Activities and Mechanisms

Table 2: Biological Activity Profile of Select Analogs

| Compound | CDK9 IC (nM) | CDK2 IC (nM) | Selectivity (CDK9/CDK2) |

|---|---|---|---|

| 12u | 7 | 570 | 81.4 |

| Ia | 2 | 12 | 6.0 |

| 12a | 5 | 45 | 9.0 |

Apoptosis Induction in Cancer Cells

By inhibiting CDK9, these compounds suppress RNA polymerase II-mediated transcription of survival proteins like Mcl-1. In chronic lymphocytic leukemia (CLL) cells, 12u reduced Mcl-1 levels by 70% within 6 hours, triggering caspase-3 activation and apoptosis .

Comparative Analysis with Structural Isomers

Thiazol-4-Yl vs. Thiazol-5-Yl Derivatives

Ethyl 2-(2-(phenylamino)thiazol-4-yl)acetate (CAS 453524-57-7) is a positional isomer with distinct physicochemical and biological properties:

Table 3: Isomer Comparison

| Property | Thiazol-5-Yl Derivative | Thiazol-4-Yl Derivative |

|---|---|---|

| Molecular Weight | 262.33 g/mol | 262.33 g/mol |

| LogP | 3.07 | 3.06 |

| CDK9 IC | 7 nM (analog 12u) | Not reported |

| Solubility | Low (predicted) | Low (predicted) |

The C5-substituted derivatives generally show enhanced kinase selectivity due to optimal steric compatibility with CDK9’s ATP-binding pocket .

Future Directions and Applications

Drug Development Opportunities

-

Optimizing Bioavailability: Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility.

-

Targeted Delivery Systems: Nanoparticle encapsulation to enhance tumor penetration .

-

Combination Therapies: Pairing with Bcl-2 inhibitors (e.g., venetoclax) to overcome resistance in hematologic malignancies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume